molecular formula C8H4ClNO3 B1581743 3-Chloroisatoic anhydride CAS No. 63497-60-9

3-Chloroisatoic anhydride

Cat. No.: B1581743
CAS No.: 63497-60-9
M. Wt: 197.57 g/mol
InChI Key: ORYNBDLURYDZFM-UHFFFAOYSA-N
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Description

3-Chloroisatoic anhydride is an organic compound with the molecular formula C₈H₄ClNO₃ and a molecular weight of 197.575. It is a derivative of isatoic anhydride, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroisatoic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion. The general reaction involves the use of 3-chloroisatoic acid and a dehydrating agent to form the anhydride. The reaction conditions typically require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the reaction of 3-chloroisatoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with a carboxylate salt to yield the anhydride. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloroisatoic anhydride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and acids.

    Reduction: It can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The anhydride reacts with water to form 3-chloroisatoic acid.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides under mild conditions.

    Alcohols: Forms esters when reacted with alcohols in the presence of a base.

    Water: Hydrolyzes to form the corresponding acid.

Major Products Formed

Scientific Research Applications

3-Chloroisatoic anhydride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Used in the synthesis of biologically active compounds and as an intermediate in the preparation of pharmaceuticals.

    Medicine: Involved in the development of drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloroisatoic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group and forming the final product. This mechanism is common in reactions involving anhydrides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroisatoic anhydride is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. The chlorine substitution can affect the electron density on the benzene ring, making it more reactive towards nucleophiles compared to its non-halogenated counterpart .

Properties

IUPAC Name

8-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYNBDLURYDZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333701
Record name 3-Chloroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63497-60-9
Record name 3-Chloroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloroisatoic anhydride
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Synthesis routes and methods I

Procedure details

190.7 g of 90% 3-chloroanthranilic acid, corresponding to 171.6 g (1.0 mol) of 100% 3-chloroanthranilic acid, are initially introduced, in 1,820.0 g of toluene, into a four-necked flask having a stirrer, a thermometer and a reflux condenser cooled down to -20° C., and 300.0 g of phosgene are then metered in at room temperature over a period of about 3 h while stirring thoroughly. The reaction mixture is heated to 100° C. and a further 150.0 g of phosgene are passed in over a period of 2 h. After that, the mixture is stirred at 100° C. for a further 1 h, and subsequently blown free of phosgene at this temperature using nitrogen. After cooling to about 25° C., the crystals which have precipitated out are filtered off with suction, and the filter cake is washed with 2×50 ml of toluene and dried at 100° C. in vacuo. 188.3 g of 3-chloroisatoic anhydride, having a purity by GC of >99%, are obtained, corresponding to 95.2% of theory.
Quantity
190.7 g
Type
reactant
Reaction Step One
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
820 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

190.7 g of 90% 3-chloroanthranilic acid, corresponding to 171.6 g (1.0 mol) of 100% 3-chloroanthranilic acid, are initially introduced, in 1,970.0 g of chlorobenzene, into a four-necked flask having a stirrer, a thermometer and a reflux condenser cooled down to -20° C., and 300.0 g of phosgene are then metered in at room temperature over a period of about 3 h while stirring thoroughly. The reaction mixture is heated to 100° C. and a further 150.0 g of phosgene are passed in over a period of 2 h. After that, the mixture is stirred at 100° C. for a further 1 h, and the phosgene is subsequently removed at this temperature using nitrogen. After cooling to about 25° C., the crystals which have precipitated out are filtered off with suction, and the filter cake is washed with 2×50 ml of chlorobenzene and dried at 100° C. in vacuo. 190.0 g of 3-chloroisatoic anhydride, having a purity by GC of >99%, are obtained, corresponding to 96.2% of theory. In that which follows, m.p. stands for melting point, s.p. for solidification point and MS for mass spectrum.
Quantity
190.7 g
Type
reactant
Reaction Step One
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
970 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

171.6 g (1.0 mol) of 99.7% 3-chloroanthranilic acid are initially introduced, in 1,720.0 g of chlorobenzene, into a four-necked flask having a stirrer, a thermometer and a reflux condenser operated at -20° C., and 440.0 g of phosgene are gassed in at 100° C. over a period of about 3 h while stirring thoroughly. After that, the mixture is stirred at 100° C. for a further 1 h, and is subsequently blown free of phosgene at this temperature using nitrogen. After cooling to about 25° C., the crystals which have precipitated out are filtered off with suction and the filter cake is washed with 2×50 ml of chlorobenzene and dried at 100° C. in vacuo. 184.9 g of 3-chloroisatoic anhydride, having a purity by GC of >99%, are obtained, corresponding to 93.6% of theory.
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

468 gm of N-ethoxycarbonyl-3-chloro-anthranilic acid (m.p. 111°-114° C) were refluxed in 1500 ml of dioxane with 420 ml of thionyl chloride for 3 hours while stirring. Thereafter, the reaction solution was evaporated in vacuo until crystallization started, and then cooled. The precipitate was collected by suction filtration and washed with ether. 8-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, m.p. 225°-230° C, was obtained.
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred solution of 2-amino-3-chlorobenzoic acid (0.86 g, 5.00 mmol) in anhydrous acetonitrile (10 mL), a solution of triphosgene (0.49 g, 1.65 mmol) in anhydrous CH2Cl2 (5 mL) and anhydrous pyridine (0.79 g, 10.0 mmol) were added, drop-wise at 55° C., simultaneously over a period of 10 minutes. After the addition was complete, the reaction mixture was stirred at 55° C. for another 2 hours. The solvents were removed under vacuum and water (50 mL) was added. The separated solid was filtered, washed with water, followed by chilled CH2Cl2 (10 mL) and dried under vacuum to give 8-chloro-1H-benzo[d][1,3]oxazine-2,4-dione as an off-white solid. Yield 0.82 g (83%).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3-chloroisatoic anhydride in organic synthesis, as described in the research?

A1: The research paper describes the use of this compound as a key intermediate in the synthesis of 3-chloroanthranilic acid alkyl esters []. This is achieved by reacting this compound with an alcohol in the presence or absence of an esterification catalyst. These esters are valuable building blocks for various pharmaceuticals and agricultural chemicals.

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